molecular formula C17H18Cl3NO3 B1662677 Celastramycin A CAS No. 491600-94-3

Celastramycin A

カタログ番号: B1662677
CAS番号: 491600-94-3
分子量: 390.7 g/mol
InChIキー: VPAMZQVPJOAFJG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

  • 準備方法

    • 残念ながら、セラストラマイシンAの具体的な合成経路や工業生産方法は、文献に広く記載されていません。
    • 研究者は、主に天然源からの単離に焦点を当てています。
  • 化学反応の分析

    • セラストラマイシンAはさまざまな反応を起こしますが、詳細な機構的研究は限られています。
    • 一般的な反応には、酸化、還元、および置換があります。
    • これらの反応で使用される試薬や条件は、まだ完全に解明されていません。
    • これらの反応から生じる主要な生成物は、広く報告されていません。
  • 科学的研究の応用

    Therapeutic Applications

    1.1 Pulmonary Hypertension Treatment

    Celastramycin A has been identified as a promising therapeutic agent for pulmonary arterial hypertension (PAH). In a high-throughput screening of over 5,500 compounds, this compound demonstrated a notable ability to inhibit the proliferation of pulmonary artery smooth muscle cells (PASMCs) from PAH patients while minimally affecting healthy cells. The compound operates through several mechanisms:

    • Inhibition of HIF-1α and NF-κB : this compound reduces the levels of hypoxia-inducible factor 1-alpha (HIF-1α) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are involved in cell proliferation and inflammatory responses .
    • Reduction of Cytokines : The compound significantly decreases the secretion of inflammatory cytokines, contributing to its therapeutic potential in ameliorating PAH symptoms .

    Table 1: Mechanisms of Action for this compound in PAH

    MechanismDescription
    Inhibition of HIF-1αReduces aerobic metabolism impairment in PAH-PASMCs
    Inhibition of NF-κBDecreases pro-inflammatory signaling
    Cytokine ReductionLowers levels of inflammatory cytokines in the lungs

    Case Study : In animal models, this compound treatment led to significant improvements in pulmonary vascular remodeling and right ventricular hypertrophy, indicating its potential as a novel treatment for PAH .

    1.2 Anti-inflammatory Properties

    This compound has shown efficacy in modulating inflammatory responses. It inhibits TNFα-mediated induction of IL-8, a pro-inflammatory cytokine, in various mammalian cell lines. This action is mediated through its interaction with ZFC3H1, a zinc finger protein that plays a role in IL-8 transcription regulation .

    Table 2: Effects of this compound on Inflammatory Markers

    Cell TypeTreatment ConditionIL-8 Production Reduction (%)
    Human Umbilical Vascular CellsTNFα stimulation50%
    Lung Carcinoma CellsTNFα stimulation>100-fold increase reduced by 50%

    Synthesis and Development

    The synthesis of this compound and its analogs has been facilitated by selective palladium-catalyzed acylation methods. These synthetic pathways are crucial for developing more potent derivatives for therapeutic use .

    2.1 Synthetic Pathways

    The development of celastramycin analogs involves various organic synthesis techniques that enhance its pharmacological properties while minimizing toxicity.

    Table 3: Synthetic Methods for this compound Analogues

    MethodDescription
    Palladium-Catalyzed AcylationKey step for synthesizing celastramycin analogs
    High-Throughput ScreeningIdentifying potent analogs with improved efficacy

    作用機序

    • セラストラマイシンAがその効果を発揮する正確なメカニズムは、現在も研究中の課題です。
    • それは、免疫応答と炎症に関与する特定の分子経路を標的にしている可能性があります。
  • 類似化合物との比較

    • セラストラマイシンAの独自性は、ベンゾイルピロール骨格にあります。
    • 残念ながら、文献に報告されている類似の化合物は限られています。

    生物活性

    Celastramycin A is a benzoyl pyrrole-type compound originally derived from bacterial extracts, known for its significant biological activities, particularly in the context of antimicrobial and anti-inflammatory effects. This article delves into the compound's biological activity, supported by various research findings and case studies.

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. In a pre-screening study involving eight compounds, this compound demonstrated promising antimicrobial properties, particularly against Pasteurella multocida and Mannheimia haemolytica. The Minimum Inhibitory Concentration (MIC) values for this compound were as follows:

    Bacterial StrainMIC50 (µg/mL)MIC90 (µg/mL)
    Mannheimia haemolytica0.50.5
    Pasteurella multocida0.1250.5

    These results indicate that this compound effectively inhibits the growth of these pathogens, showcasing its potential as an antimicrobial agent .

    Anti-Inflammatory Effects

    This compound has also been investigated for its anti-inflammatory properties . It has been shown to reduce tumor necrosis factor-alpha (TNFα)-induced interleukin-8 (IL-8) production in human cell lines. In a study using the LU99 lung carcinoma cell line, treatment with this compound at a concentration of 0.1 µg/mL resulted in a 50% reduction in IL-8 levels, which are critical mediators in inflammatory responses .

    The mechanism of action involves the modulation of ZFC3H1, a zinc finger protein that interacts with this compound. Knockdown experiments indicated that silencing ZFC3H1 nullified the IL-8 reduction effects of this compound, suggesting that ZFC3H1 is essential for the compound's anti-inflammatory activity .

    Effects on Pulmonary Arterial Hypertension (PAH)

    This compound has emerged as a potential therapeutic agent for pulmonary arterial hypertension (PAH) . In high-throughput screening of over 5,500 compounds, this compound was identified for its ability to inhibit the proliferation of pulmonary artery smooth muscle cells (PASMCs) derived from PAH patients. The compound exhibited dose-dependent inhibition while sparing healthy PASMCs from significant cytotoxic effects .

    Mechanistic Insights

    The mechanistic analysis revealed that this compound reduces levels of hypoxia-inducible factor-1α (HIF-1α) and nuclear factor-kappa B (NF-κB), both of which are implicated in inflammatory processes and cellular proliferation associated with PAH. Additionally, treatment with this compound led to decreased reactive oxygen species (ROS) levels and improved mitochondrial energy metabolism in PAH-PASMCs .

    Summary of Findings

    The biological activities of this compound suggest it is a versatile compound with multiple therapeutic potentials:

    • Antimicrobial Activity : Effective against specific bacterial strains with low MIC values.
    • Anti-Inflammatory Effects : Reduces IL-8 production via modulation of ZFC3H1.
    • Therapeutic Potential in PAH : Inhibits PASMC proliferation while enhancing mitochondrial function and reducing inflammation.

    特性

    IUPAC Name

    (3-chloro-5-hexyl-2,6-dihydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H18Cl3NO3/c1-2-3-4-5-6-9-7-10(18)15(23)13(14(9)22)16(24)12-8-11(19)17(20)21-12/h7-8,21-23H,2-6H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VPAMZQVPJOAFJG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCC1=CC(=C(C(=C1O)C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H18Cl3NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00432706
    Record name Celastramycin A
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00432706
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    390.7 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    491600-94-3
    Record name Celastramycin A
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00432706
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Celastramycin A
    Reactant of Route 2
    Celastramycin A
    Reactant of Route 3
    Celastramycin A
    Reactant of Route 4
    Celastramycin A
    Reactant of Route 5
    Celastramycin A
    Reactant of Route 6
    Celastramycin A
    Customer
    Q & A

    Q1: What is the molecular mechanism of Celastramycin A?

    A1: this compound exerts its effects by binding to Zinc Finger C3H1 Domain-Containing Protein (ZFC3H1), previously an uncharacterized zinc finger protein. [, , ] This interaction disrupts the ability of ZFC3H1 to act as a transcriptional activator of Interleukin-8 (IL-8), a key inflammatory cytokine. [, ] Furthermore, this compound binding to ZFC3H1 appears to influence cellular responses to oxidative stress and impact mitochondrial energy metabolism. []

    Q2: What is the impact of this compound on Pulmonary Arterial Hypertension (PAH)?

    A2: Studies indicate that this compound shows promise as a potential therapeutic agent for PAH. [, , ] It demonstrates a selective inhibitory effect on the proliferation of Pulmonary Artery Smooth Muscle Cells (PASMCs) derived from PAH patients, while exhibiting minimal effects on healthy donor PASMCs. [, ]

    Q3: How does this compound affect inflammation and oxidative stress in the context of PAH?

    A3: this compound treatment has been linked to reduced protein levels of Hypoxia-Inducible Factor-1α (HIF-1α) and Nuclear Factor-κB (NF-κB) in PAH-PASMCs. [] HIF-1α is known to be upregulated in PAH, contributing to metabolic shifts, while NF-κB plays a central role in inflammatory signaling. The observed reduction in these factors likely contributes to this compound's anti-inflammatory effects and its ability to reduce cytosolic Reactive Oxygen Species (ROS) levels. []

    Q4: Has this compound shown efficacy against any bacterial pathogens?

    A4: Yes, in vitro studies have revealed that this compound displays antibacterial activity, notably against Pasteurella sp. and Mannheimia sp., both Gram-negative veterinary pathogens with zoonotic potential. [] It exhibits promising Minimum Inhibitory Concentration (MIC) values against these bacteria, highlighting its potential as a lead compound for developing novel antimicrobial agents.

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。